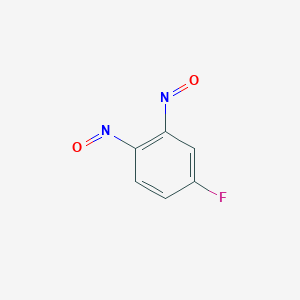

4-Fluoro-1,2-dinitrosobenzene

Description

Significance of C-Nitroso Compounds in Contemporary Organic and Physical Chemistry

C-nitroso compounds, characterized by the attachment of a nitroso group (–N=O) to a carbon atom, represent a fascinating and highly reactive class of molecules in organic chemistry. wikipedia.org Their unique electronic structure confers an ambiphilic nature, allowing them to react as electrophiles, nucleophiles, or radical species. rsc.org This versatility makes them valuable synthons in a variety of well-documented chemical transformations, including hetero-Diels-Alder reactions, nitroso-ene reactions, and nitroso-aldol reactions. wikipedia.orgrsc.org

A distinctive feature of many C-nitroso compounds, particularly nitrosoarenes, is their participation in a monomer-dimer equilibrium. wikipedia.orgat.ua In solution or at elevated temperatures, they typically exist as intensely blue or green-colored monomers. wikipedia.orgat.ua In the solid state, they often form colorless or pale-yellow dimers, which are azobenzene (B91143) N,N'-dioxides. wikipedia.org This equilibrium has served as a model for investigating fundamental concepts in physical organic chemistry, such as solid-state reaction mechanisms and photochromism. at.ua The discovery that some amine-containing drugs may be metabolized into nitroso derivatives has also spurred significant interest in their biochemical properties. nih.gov

Overview of Aromatic Dinitroso Compounds and Their Unique Reactivity Profiles

Aromatic dinitroso compounds, which feature two nitroso groups on an aromatic ring, exhibit complex and unique reactivity. The relative positions of the nitroso groups significantly influence their stability and behavior. Ortho-dinitrosobenzenes, for instance, are often highly reactive and short-lived intermediates. nih.gov Attempts to synthesize these compounds frequently result in the formation of their more stable valence tautomers, benzofuroxans (2,1,3-benzoxadiazole 1-oxides). nih.govnih.gov The interconversion is believed to proceed through the transient o-dinitrosoarene species, which can be trapped by various reagents in Diels-Alder type reactions. nih.gov

In contrast, other isomers like p-dinitrosobenzene are more stable and prone to polymerization, forming supramolecular architectures of azodioxides. mdpi.com This tendency for self-assembly makes them promising candidates for the development of novel materials. mdpi.com The reactivity of aromatic dinitroso compounds is also marked by their ability to form mixed dimers (heterodimers) when two different nitrosoarenes are combined. mdpi.com The study of these compounds, particularly their solution-state monomer-azodioxide equilibria, provides deep insights into their conformational freedom and dimerization energies. researchgate.net

Historical Context and Current Research Directions in Fluoro-Dinitrosoarene Investigations

The history of C-nitroso compounds dates back to 1874, with early research captivated by their vibrant colors and dimerization properties. acs.org However, the specific sub-class of fluoro-dinitrosoarenes remains largely unexplored, with compounds like 4-Fluoro-1,2-dinitrosobenzene not being commercially available or extensively documented as stable, isolable entities.

Current research does not focus on isolated fluoro-dinitrosoarenes but rather on their stable precursors and related structures. The synthesis of fluorinated dinitrobenzenes, such as 4-Fluoro-1,2-dinitrobenzene, is well-established. echemi.com These compounds serve as precursors for other functionalized molecules. For example, the reduction of 4-fluoro-1,2-dinitrobenzene can yield 4-fluoro-1,2-diaminobenzene derivatives.

The existence of this compound is primarily inferred from its role as a putative intermediate. The synthesis of fluorinated benzofuroxans, such as 4-Fluoro-2,1,3-benzoxadiazole, strongly suggests the transient formation of a corresponding o-fluoro-dinitrosoarene during the reaction. nih.govthieme-connect.de Therefore, current research directions in this area are implicitly aimed at:

The synthesis of fluorinated benzofuroxans, which act as stable surrogates for the transient dinitroso species. thieme-connect.de

The in situ generation and trapping of fluoro-dinitrosoarenes to study their reactivity in cycloaddition or other reactions. nih.gov

Computational studies to model the properties, stability, and reactivity of these transient fluoro-dinitrosoarene intermediates, providing theoretical insights where experimental data is lacking. rsc.org

Data Tables

The following tables provide available data for this compound and its stable precursor, 4-Fluoro-1,2-dinitrobenzene.

Table 1: Properties of 4-Fluoro-1,2-dinitrobenzene (Precursor)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₃FN₂O₄ | echemi.comsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 4-Fluoro-1,2-dinitrobenzene | sigmaaldrich.com |

| CAS Number | 364-53-4 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 186.10 g/mol | echemi.com |

| Appearance | Clear, yellow liquid or solid | echemi.comsigmaaldrich.com |

| Melting Point | 25.8 °C | echemi.com |

| Boiling Point | 327.3 ± 22.0 °C at 760 mmHg | echemi.com |

| Density | 1.6 ± 0.1 g/cm³ | echemi.com |

| InChI Key | IRIUWJQQUVBRLV-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of this compound

| Property | Value | Notes |

| Chemical Formula | C₆H₃FN₂O₂ | |

| IUPAC Name | This compound | |

| Stability | Not isolated; exists as a putative transient intermediate. | nih.govthieme-connect.de |

| Properties | Not experimentally determined. | Inferred to be a highly reactive species. |

Structure

3D Structure

Properties

CAS No. |

66147-04-4 |

|---|---|

Molecular Formula |

C6H3FN2O2 |

Molecular Weight |

154.10 g/mol |

IUPAC Name |

4-fluoro-1,2-dinitrosobenzene |

InChI |

InChI=1S/C6H3FN2O2/c7-4-1-2-5(8-10)6(3-4)9-11/h1-3H |

InChI Key |

KPZFGJHLEDZYSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N=O)N=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity in 4 Fluoro 1,2 Dinitrosobenzene

Fundamental Intramolecular and Intermolecular Processes

Reversible Dimerization Phenomena (Azodioxide Bond Formation)

Aromatic C-nitroso compounds, including dinitrosobenzenes, exhibit a characteristic ability to undergo reversible dimerization to form azodioxy compounds. acs.orgnih.gov This equilibrium between the monomeric (Ar-N=O) and dimeric forms is a key feature of their chemistry. acs.org In the solid state, these compounds often exist as the E-azodioxide, while in solution, an equilibrium is established that can favor the Z-stereoisomer, particularly at lower temperatures. researchgate.net This dimerization is a result of the ambiphilic nature of the nitroso group, which possesses both nucleophilic (lone pairs on oxygen and nitrogen) and electrophilic characteristics. researchgate.net

The dimerization process can be influenced by several factors, including:

Temperature: Lower temperatures generally favor the formation of the dimer. researchgate.net

Solvent: The position of the monomer-dimer equilibrium can be solvent-dependent.

Light: UV light can induce the cleavage of the azodioxy bond, shifting the equilibrium towards the monomeric form, a process that can be reversed by an increase in temperature. researchgate.net

Steric Effects: Bulky substituents ortho to the nitroso group can hinder or prevent dimerization. nih.gov

This reversible dimerization has led to the consideration of these systems as potential molecular switches. researchgate.net

Molecular Rearrangements and Ring Opening Mechanisms in Related Systems

Molecular rearrangements are a significant aspect of the chemistry of nitroaromatic and related heterocyclic compounds. chemlkouniv.com While specific data on 4-fluoro-1,2-dinitrosobenzene is limited, studies on related systems provide insight into potential reaction pathways. For instance, the interconversion of benzofurazan (B1196253) oxides is proposed to proceed through a ring-opening mechanism to form an o-dinitrosobenzene intermediate, which then rapidly recyclizes. researchgate.net The photochemistry of certain five-membered heterocycles containing an N-O bond also involves ring isomerizations where dinitrosobenzene is a key intermediate. semanticscholar.org

In nucleophilic-type ring transformations of highly electron-deficient pyridones, the reaction is initiated by nucleophilic addition, followed by ring opening. mdpi.com This suggests that under certain conditions, the benzene (B151609) ring in compounds like this compound could be susceptible to ring-opening reactions, particularly when activated by strong electron-withdrawing groups and attacked by potent nucleophiles.

Addition Reactions with Unsaturated Substrates (e.g., Diels-Alder Pathways, Trapping Studies)

The high reactivity of nitroso compounds often necessitates their characterization through trapping reactions, such as Diels-Alder cycloadditions. nih.gov The formation of o-dinitrosobenzene as a transient intermediate has been demonstrated by trapping it with dienes like cyclopentadiene (B3395910) and cyclohexadiene. nih.gov In these [4+2] cycloaddition reactions, the nitroso compound acts as the dienophile. sigmaaldrich.commasterorganicchemistry.com

Advanced Electrochemical Reduction Mechanisms

The electrochemical reduction of nitroaromatic compounds is a complex process involving multiple electron and proton transfer steps. nih.govresearchgate.net The specific pathways and products are highly dependent on the reaction conditions, such as the solvent, the presence of proton donors, and the applied potential.

Electron Transfer Processes and Formation of Radical Anions and Dianions

In aprotic media, the electrochemical reduction of dinitrobenzenes typically proceeds in a stepwise manner. The first step is a one-electron transfer to form a radical anion. researchgate.net This initial reduction is often reversible. nih.gov A second electron transfer can then occur at a more negative potential to form a dianion. marquette.edu

The formation of the radical anion can be observed using techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. rsc.orgoup.com The stability and subsequent reactivity of the radical anion are influenced by the molecular structure and the surrounding medium. For instance, in the presence of certain ionic liquids, dinitrobenzene radical anions and dianions can be stabilized through solvation and ion pairing. marquette.edu

The reduction potentials are influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials). nih.gov

Table 1: Electrochemical Reduction Steps of Dinitroaromatics in Aprotic Media

| Step | Process | Species Formed |

| 1 | One-electron transfer | Radical Anion |

| 2 | One-electron transfer | Dianion |

This table is a generalized representation based on the typical electrochemical behavior of dinitroaromatic compounds.

Protonation Equilibria of Radical Anion Intermediates

The presence of proton donors significantly alters the electrochemical reduction pathway of nitroaromatic compounds. researchgate.netresearchgate.net The radical anions formed upon the initial electron transfer are basic and can be protonated. The pKa values of nitroaromatic radical anions can vary, but for nitrobenzenes, they are generally in the range of 2.0 to 3.0. nih.gov

The protonation of the radical anion can lead to the formation of a neutral radical, which can then undergo further reduction at the same or a less negative potential. uchile.cl This can result in a multi-electron, multi-proton reduction process, ultimately leading to products like hydroxylamines or amines. nih.gov

Studies on 1,2-dinitrobenzene (B166439) have shown that in the presence of a proton donor like phenol, the rate-determining step at the first reduction wave is the protonation of the radical anion. researchgate.net The interplay between protonation and dimerization of the radical anion intermediates determines whether monomeric (e.g., N-nitrophenylhydroxylamines) or dimeric (e.g., azoxy compounds) products are formed. researchgate.net "Weak" proton donors tend to favor the formation of dimeric products, while "strong" proton donors lead to monomeric products. researchgate.net

Table 2: Influence of Proton Donors on Electrochemical Reduction Products of Dinitrosobenzenes

| Proton Donor Strength | Predominant Reaction of Radical Anion | Major Product Type |

| Weak | Dimerization | Dimeric (e.g., Azoxy compounds) |

| Strong | Protonation | Monomeric (e.g., N-nitrophenylhydroxylamines) |

This table is based on findings for nitrosonitrobenzenes, which provide a model for the behavior of dinitrosobenzenes. researchgate.net

Cleavage Mechanisms Involving Nitrogen-Oxygen Bonds in Reduced Species

The reduction of nitrosoaromatic compounds, such as this compound, is a stepwise process that involves the formation of various reduced intermediates. The cleavage of the nitrogen-oxygen (N-O) bond is a critical step in these reaction pathways, ultimately leading to the formation of amino derivatives. While direct research on this compound is limited, the mechanism can be inferred from studies on related nitrosoarenes and N-arylhydroxylamines.

The electrochemical reduction of a nitroso group (Ar-N=O) typically begins with a one-electron transfer to form a radical anion (Ar-N-O•⁻). This species can undergo further reduction and protonation steps. A key intermediate in the reduction pathway is the corresponding N-arylhydroxylamine (Ar-NHOH). The N-O bond cleavage predominantly occurs in the radical anion of this hydroxylamine (B1172632) intermediate.

Studies on N-arylhydroxylamine derivatives in aprotic solvents have shown that their electrochemical reduction proceeds via an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.netresearchgate.net This process involves:

Formation of a radical anion: The N-arylhydroxylamine undergoes a one-electron reduction to form a radical anion.

N-O bond cleavage: This radical anion is unstable and undergoes cleavage of the N-O bond, releasing a hydroxide (B78521) anion (OH⁻) and forming an arylamine radical. researchgate.netresearchgate.net

Further reaction: The resulting radical and anionic species can then react further, for instance, through deprotonation of the starting material or subsequent electron transfer, to yield the final amine product. researchgate.net

Influence of Fluorine Substitution on Redox Potentials and Reaction Selectivity

The fluorine atom at the 4-position of the benzene ring in this compound exerts a significant influence on the compound's electronic properties and, consequently, its reactivity. This influence is primarily due to fluorine's strong electron-withdrawing inductive effect.

Influence on Redox Potentials:

The electron-withdrawing nature of the fluorine substituent decreases the electron density on the aromatic ring and on the nitroso groups. This makes the molecule more susceptible to reduction. Studies on various substituted nitrobenzenes and nitrosobenzenes have consistently shown that electron-withdrawing groups make the reduction potential less negative (or more positive), meaning the compound is easier to reduce. nih.govnih.govresearchgate.net

A linear correlation is often observed between the half-wave reduction potentials of substituted nitroaromatics and the Hammett substituent constants (σ). nih.gov Electron-withdrawing substituents, like fluorine, have positive σ values, which correlate with a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) and a less negative reduction potential. researchgate.net Therefore, the fluorine atom in this compound is expected to raise its redox potential compared to the unsubstituted 1,2-dinitrosobenzene, facilitating its reduction.

Interactive Data Table: Effect of Substituents on One-Electron Reduction Potentials of p-Substituted Nitrobenzenes in Aqueous Solution

This table illustrates the general trend of how electron-withdrawing substituents like halogens increase the reduction potential, making reduction more favorable. Data is sourced from studies on related p-substituted nitrobenzenes as a model.

| Substituent (X) in X-C₆H₄-NO₂ | Hammett Constant (σₚ) | E¹(X-C₆H₄-NO₂/X-C₆H₄-NO₂•⁻) (V vs. NHE at pH 7) |

| -OCH₃ | -0.27 | -0.48 |

| -CH₃ | -0.17 | -0.46 |

| -H | 0.00 | -0.42 |

| -F | +0.06 | -0.38 |

| -Cl | +0.23 | -0.35 |

| -CF₃ | +0.54 | -0.30 |

| -CN | +0.66 | -0.28 |

| -NO₂ | +0.78 | -0.26 |

Data compiled from analogous systems in the literature. nih.govacs.org

Influence on Reaction Selectivity:

The fluorine substituent can also direct the selectivity of reactions. In the context of electrochemical reductions, controlling the electrode potential is crucial for selective synthesis. For instance, the reduction of nitroarenes can yield different products—such as azoxy, azo, or amino compounds—depending on the potential applied. nih.gov The formation of these products often involves the condensation of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. nih.gov

The electron-withdrawing fluorine atom can stabilize intermediates and influence the rates of competing reaction pathways. In mediated electrochemical reductions, the selectivity for the desired aniline (B41778) product over unwanted side-products is often higher compared to direct reduction at an electrode. nih.govacs.org For halogenated nitrobenzenes, including fluorinated ones, mediated electrocatalysis has been shown to be a highly selective route to the corresponding anilines, avoiding issues like hydro-dehalogenation that can occur under harsher reduction conditions. nih.govacs.orgnih.gov Therefore, the fluorine atom in this compound is expected to enhance the selectivity towards the formation of 4-fluoro-1,2-diaminobenzene under controlled electrochemical reduction conditions.

Advanced Theoretical and Computational Investigations of 4 Fluoro 1,2 Dinitrosobenzene

Quantum Chemical Characterization of Electronic Structure and Energetics

High-Level Ab Initio and Density Functional Theory (DFT) Calculations

No specific data available.

Semi-Empirical Methods and Their Refinements for Molecular Systems

No specific data available.

Analysis of Molecular Orbitals, Electron Density Distributions, and Spin Densities

No specific data available.

Computational Modeling of Reaction Dynamics and Kinetics

Digital Simulation of Complex Reaction Networks (e.g., Electroreduction)

No specific data available.

Determination of Kinetic Parameters (Rate Constants, Activation Energies)

No specific data available.

Potential Energy Surface Mapping for Mechanistic Pathways

There are no specific studies available that map the potential energy surface (PES) for the mechanistic pathways of 4-fluoro-1,2-dinitrosobenzene.

For analogous dinitrobenzene isomers, computational studies using methods like the B3LYP functional with 6-31G(d) basis sets have been performed to create three-dimensional energy surfaces. wiley.com These surfaces for 1,2-, 1,3-, and 1,4-dinitrobenzene (B86053) are constructed by calculating the energy at various rotational positions of the two C-N bonds, providing insight into conformational energies and rotational barriers. wiley.com However, no such PES has been published for this compound.

Frontier Molecular Orbital (FMO) Analysis in Reactivity and Polymerization Studies

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a critical tool for predicting chemical reactivity. jetir.orgicourse.club Such analyses have been conducted for numerous substituted dinitrobenzene compounds, revealing how substituents influence the molecule's electronic structure and susceptibility to nucleophilic attack. jetir.org

However, no dedicated FMO analysis for this compound in the context of reactivity or polymerization has been found in the scientific literature.

Investigation of Reactive Intermediates and Transition States

Structural and Electronic Properties of Radical Anions and Dianions

The formation and properties of radical anions and dianions are crucial in understanding the electrochemical behavior and reaction mechanisms of nitroaromatic compounds. Studies on various dinitrobenzene isomers have demonstrated the formation of these species. nih.gov For instance, research on o-dinitrobenzene has shown the appearance of its anion radical during nucleophilic substitution reactions. oup.com Quantum chemical methods have been used to study the structure of 1,3-dinitrobenzene (B52904) radical anions and dianions, revealing details about their symmetrical or asymmetrical structures in different electronic states. researchgate.net

Despite this extensive research on dinitrobenzene analogues, there is no available data on the specific structural and electronic properties of radical anions or dianions derived from this compound.

Computational Exploration of Transition State Structures and Reaction Barriers

Computational chemistry plays a vital role in elucidating the structures of transition states and calculating the energy barriers of reactions, such as nucleophilic aromatic substitution (SNAr). For related compounds like 1-fluoro-2,4-dinitrobenzene, theoretical studies have explored transition state structures in reactions with various nucleophiles, analyzing the interactions that stabilize these states and lower reaction barriers. researchgate.netresearchgate.net

A search of the available literature yielded no computational explorations of transition state structures or reaction barriers specifically involving this compound.

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 1,2 Dinitrosobenzene

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

The definitive confirmation of the molecular structure of 4-Fluoro-1,2-dinitrosobenzene and the assessment of its purity would necessitate the use of several high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, with coupling patterns (doublets, triplets of doublets) dictated by their positions relative to the fluorine and two nitroso groups. The integration of these signals would confirm the number of protons in each environment. ¹³C NMR spectroscopy would provide information on the carbon skeleton, with the carbon atoms attached to the electronegative fluorine and nitroso groups exhibiting characteristic downfield shifts. researchgate.net Furthermore, ¹⁹F NMR would be a critical tool, showing a single resonance characteristic of the fluorine environment, with coupling to adjacent protons providing further structural confirmation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula of C₆H₃FN₂O₂. Fragmentation patterns observed in the mass spectrum would offer additional structural clues.

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy would be used to identify the characteristic vibrational modes of the functional groups present. Key expected absorptions would include those for the N=O stretching of the nitroso groups, C-F stretching, and C=C stretching of the aromatic ring. The precise frequencies of these vibrations can be influenced by the electronic effects of the substituents. For instance, studies on o-dinitrosobenzene have identified N=O stretching bands using IR spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule would be studied using UV-Vis spectroscopy. The presence of the chromophoric nitroso groups and the aromatic ring would likely result in characteristic absorption bands in the UV and possibly the visible region.

A hypothetical data table summarizing the expected spectroscopic data for this compound is presented below. It is important to reiterate that this data is predictive and not based on experimental results.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Complex aromatic region multiplets due to F and NO₂ substituents. |

| ¹³C NMR | Resonances for 6 aromatic carbons, with those bonded to F and NO₂ shifted downfield. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring protons. |

| IR Spectroscopy | Characteristic N=O stretching frequency, C-F stretching, and aromatic C-H and C=C bands. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π → π* and n → π* transitions of the aromatic and nitroso groups. |

| High-Resolution MS | Precise mass measurement confirming the elemental formula C₆H₃FN₂O₂. |

Spectroscopic Investigations of Dimerization and Polymerization Processes

Nitroso compounds are known to undergo dimerization and polymerization. For instance, p-dinitrosobenzene derivatives have been shown to form polymers. nih.gov Spectroscopic techniques would be pivotal in studying these processes for this compound.

Monitoring by UV-Vis and NMR: Changes in the UV-Vis spectrum, such as the appearance or disappearance of absorption bands, could indicate the formation of dimers or larger oligomers in solution. Similarly, ¹H and ¹⁹F NMR spectroscopy could be used to monitor the process, as the chemical shifts of the monomer would likely differ from those of the dimer or polymer. The disappearance of the monomer signal and the appearance of broader signals could suggest polymerization.

Solid-State Structural Analysis and Crystallographic Studies of Polymorphs and Oligomers

The definitive three-dimensional arrangement of atoms in this compound would be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. Should this compound exhibit polymorphism (the ability to exist in multiple crystalline forms), X-ray diffraction would be the primary method for identifying and characterizing each polymorph.

If oligomers or polymers of this compound can be crystallized, their structures could also be elucidated by X-ray crystallography, providing insight into the nature of the linkages between the monomer units.

Advanced Research Applications and Conceptual Contributions of Dinitrosoarenes

Dinitrosobenzenes as Molecular Models for General Chemical Concepts

Aromatic C-nitroso compounds, including dinitrosobenzenes, provide a remarkably simple and effective model for studying complex chemical phenomena. mdpi.comdntb.gov.ua Their defining characteristic is the reversible dimerization of nitroso (–N=O) groups to form azodioxy (–N(O)=N(O)–) linkages. researchgate.netat.ua This equilibrium between a colored monomeric form and a colorless or yellow dimeric form allows for visual and spectroscopic tracking of chemical reactions. mdpi.comat.ua The process involves the formation or cleavage of a single, relatively weak covalent bond between two nitrogen atoms, making it an ideal system for probing the fundamental mechanisms of chemical reactions, particularly in the solid state. mdpi.comdntb.gov.uaresearchgate.net

Studying Organic Reactivity and Novel Synthetic Paradigms

The monomer-dimer equilibrium in dinitrosoarenes is a powerful tool for studying organic reactivity. researchgate.net In solution, most nitrosoarenes exist as monomers, but they readily dimerize in the solid state. at.ua This behavior provides a novel paradigm for investigating intermolecular selectivity and self-organization. at.ua By using mixtures of different nitrosoarenes, researchers can study the formation of heterodimers alongside homodimers, revealing insights into the selectivity of monomer interactions. mdpi.com This has been demonstrated in both solution and the solid state, with findings indicating that the selectivity can differ depending on the phase. mdpi.com

The dimerization process itself is a unique example of reactivity, where one nitroso group acts as a nucleophile and the other as an electrophile. at.ua The electronic nature of substituents on the aromatic ring, such as the fluorine atom in 4-Fluoro-1,2-dinitrosobenzene, would be expected to modulate this reactivity. Electron-withdrawing groups can influence the stability of the monomer and the kinetics of dimerization, offering a tunable system for studying electronic effects in chemical reactions.

Insights into Solid-State Reaction Mechanisms and Phase Transitions

Dinitrosoarenes are exceptional models for studying solid-state reaction mechanisms, an area where understanding is often limited. researchgate.net The dimerization and dissociation can be controlled by external stimuli like temperature and light, providing a dynamic system within a crystalline lattice. mdpi.com

A key experimental approach involves the photodissociation of crystalline azodioxy dimers at cryogenic temperatures (10–12 K) using UV light. mdpi.com This process generates the colored nitroso monomers, which can be trapped in the crystal lattice. Upon controlled warming, the monomers re-dimerize, and the kinetics of this thermally induced reaction can be measured in real-time. mdpi.comresearchgate.net This allows researchers to study how factors like crystal packing, surface defects, and disorder influence a chemical reaction. mdpi.comdntb.gov.ua

Furthermore, these systems offer insights into the coupling of chemical reactions with solid-state phase transitions. researchgate.netresearchgate.net For instance, some substituted nitrosobenzene (B162901) dimers can exist as different isomers (Z and E). The thermal transformation from a less stable to a more stable isomer in the solid state is a first-order kinetic process that provides a model for understanding phase transformations at the molecular level. mdpi.com

| Phenomenon | Stimulus/Condition | Observed Change | Significance as a Model System |

| Photodissociation | UV Irradiation (at cryogenic temp.) | Dimer (colorless/yellow) → 2 Monomers (blue/green) | Allows generation of reactive intermediates within a crystal. mdpi.com |

| Thermal Dimerization | Warming | 2 Monomers → Dimer | Enables kinetic studies of solid-state reactions. mdpi.comresearchgate.net |

| Isomerization | Thermal | Z-Isomer → E-Isomer | Models solid-state phase transitions and reaction pathways. mdpi.com |

| Polymerization | Spontaneous (from monomers) | Monomers → Polymer Chain | Demonstrates topotactic (crystal-guided) control over reactivity. mdpi.com |

Supramolecular Chemistry and Self-Assembly Driven by Dinitrosoarene Dimerization

The directional and reversible nature of the nitroso dimerization makes it a powerful tool in supramolecular chemistry. This non-covalent-like interaction can be used to drive the self-assembly of molecules into larger, ordered structures.

Controlled Polymerization and Oligomerization Strategies

Dinitroso compounds, particularly those like p-dinitrosobenzene where the nitroso groups are at opposite ends of the molecule, can undergo intermolecular interactions to form polymers. nih.gov At room temperature, p-dinitrosobenzene exists as a polymeric solid linked by trans-azodioxy groups. nih.gov This polymerization can be considered a controlled process, especially when initiated from a monomeric state. mdpi.com

For example, when monomeric p-dinitrosobenzene is generated by sublimation and deposited on a cold surface, it spontaneously polymerizes upon warming. mdpi.com The initial product is often an oligomeric Z-isomer, which then transforms into the more stable E-polymeric form. mdpi.com This demonstrates a strategy for forming oligomers and polymers where the structure can be influenced by the reaction conditions. This property suggests that molecules like this compound could potentially be used to create novel polymeric materials with specific electronic properties modulated by the fluorine substituent. nih.gov The polymerization process is a key example of how a simple dimerization reaction can be extended to create one-dimensional polymeric structures. dntb.gov.uaresearchgate.net

Design Principles for Ordered Supramolecular Architectures

The ability of dinitrosoarenes to self-assemble provides a foundation for designing complex supramolecular architectures. A key design principle is the use of specific molecular recognition, in this case, the dimerization of nitroso groups, to guide the assembly process. beilstein-journals.org By incorporating dinitrosoarene moieties into larger, more complex molecules, their dimerization can be used to link these larger units together in a controlled fashion.

Another design principle involves using surfaces to template the assembly. Studies have shown that nitrosoarenes equipped with a headgroup that binds to a gold surface can form self-assembled monolayers (SAMs). nih.gov The nitroso groups exposed at the monolayer's surface can then interact with free nitroso molecules in solution to create well-defined azodioxy bilayers. nih.gov This layer-by-layer approach is a powerful method for constructing ordered multilayer films. Such architectures could have applications in nanoelectronics and sensing, where the precise arrangement of molecules is critical. nih.gov The fundamental knowledge gained from these model systems can be applied to design future organic electronic devices. researchgate.netresearchgate.net

Coordination Chemistry of Dinitroso Ligands

Organonitroso compounds (RNO), including dinitrosoarenes, can act as ligands, binding to metal centers to form coordination complexes. wikipedia.org The nitroso group can coordinate to metals in several ways, with the most common being as a monodentate, N-bonded ligand. wikipedia.org However, O-bonded and side-on η²-N,O-bonded modes are also known. wikipedia.org The versatility of the nitroso group as a ligand opens up a range of possibilities for creating novel metal-organic materials.

Interactions with Metal Centers and Complex Formation

Dinitrosoarenes are recognized for their capacity to act as ligands in the formation of metal complexes. The presence of two nitroso groups in close proximity on the benzene (B151609) ring in this compound allows for chelation, where the compound can bind to a metal center through both nitroso groups, forming a stable ring-like structure. This chelation is a key aspect of their coordination chemistry.

The interaction of dinitrosoarenes with transition metals is an area of active investigation. The fluorine substituent in this compound can influence the electronic properties of the aromatic ring, which in turn affects the ligand's interaction with the metal center. Fluorine's high electronegativity typically withdraws electron density from the benzene ring, which can modulate the binding strength and stability of the resulting metal complexes. rsc.org While fluorobenzenes generally bind weakly to metal centers, the presence of the dinitroso groups provides strong coordination sites. rsc.org

Research on related dinitroso compounds has shown that they can form complexes with a variety of metals, and these complexes can exhibit interesting electronic and magnetic properties. The study of such complexes is crucial for understanding fundamental aspects of coordination chemistry and may lead to applications in catalysis and materials science. The chemistry of dinitroso and polynitroso compounds remains a relatively underexplored field, with potential for unique chemical behaviors, particularly in their interactions with metals. nih.gov

Below is a table summarizing the potential coordination modes of this compound with metal centers.

| Coordination Mode | Description | Potential Metal Partners |

| Monodentate | One of the nitroso groups binds to a single metal center. | Transition metals (e.g., Fe, Co, Ni) |

| Bidentate (Chelating) | Both nitroso groups bind to the same metal center, forming a stable chelate ring. | Transition metals (e.g., Ru, Os) |

| Bidentate (Bridging) | Each nitroso group binds to a different metal center, linking them together. | Metal clusters, polynuclear complexes |

Relevance in the Context of Nitrogen Oxide Chemistry

The chemistry of dinitrosoarenes is intrinsically linked to the broader field of nitrogen oxide (NOx) chemistry. Nitrogen oxides are a family of compounds that play critical roles in various biological and environmental processes. das-ee.comdieselnet.com Dinitroso compounds can be viewed as carriers or potential sources of nitrogen monoxide (NO), a key signaling molecule in many physiological systems.

The release of NO from dinitrosoarenes can be triggered by various stimuli, such as light or chemical reduction. This property makes them interesting candidates for the development of NO-releasing molecules (NORMs) for therapeutic applications. The rate and extent of NO release can be tuned by modifying the substituents on the aromatic ring. In the case of this compound, the fluorine atom's electron-withdrawing nature could influence the stability of the C-N bond and, consequently, the NO-releasing properties.

Furthermore, the study of dinitrosoarenes contributes to our understanding of nitrosative stress, a condition resulting from an imbalance between the production of reactive nitrogen species (RNS) and the body's ability to detoxify them. The reactions of dinitroso compounds can mimic some of the processes that occur during nitrosative stress, providing valuable models for studying its mechanisms and consequences.

The following table outlines the key aspects of this compound's relevance to nitrogen oxide chemistry.

| Aspect | Description | Potential Implications |

| NO-Donating Ability | Potential to release nitrogen monoxide under specific conditions (e.g., light, reduction). | Development of targeted drug delivery systems. |

| Model for Nitrosative Stress | Can be used to study the chemical reactions and biological effects of reactive nitrogen species. | Understanding the pathology of diseases associated with nitrosative stress. |

| Synthesis of N-Heterocycles | Can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. | Pharmaceutical and materials chemistry. |

Photochemical and Electrochemical Applications in Materials Science

The unique electronic structure of dinitrosoarenes, characterized by the presence of the nitroso groups, imparts them with interesting photochemical and electrochemical properties. These properties are being explored for a range of applications in materials science, from the development of photoresponsive materials to their use in energy storage and conversion systems.

Exploiting Photo- and Electro-active Properties for Functional Materials

Aromatic nitroso compounds are known to exhibit a monomer-dimer equilibrium, with the monomeric form often being favored in solution and possessing a distinct color. wikipedia.org This equilibrium can sometimes be influenced by light, leading to photochromic behavior, where the material changes color upon exposure to light of a specific wavelength. The introduction of a fluorine atom in this compound can modulate these photo- and electro-active properties. The photophysical properties of related fluorinated and nitrated aromatic compounds have been shown to be influenced by such substitutions. beilstein-journals.orgresearchgate.net

The dinitroso functionality can also participate in various photochemical reactions, such as cycloadditions and rearrangements, which can be exploited to create new functional materials. For instance, polymers incorporating dinitrosobenzene units could exhibit photo-responsive behavior, allowing for the light-induced modification of their physical or chemical properties. The chemistry of dinitroso and polynitroso compounds is seen as having potential for the development of new materials. nih.gov

The electrochemical properties of dinitrosoarenes are also of significant interest. The nitroso group is electrochemically active and can undergo reversible reduction and oxidation processes. This redox activity can be harnessed in the design of electrochromic materials, where the color of the material can be changed by applying an electrical potential. The electrochemical fluorination of organic compounds is a known method for producing fluorinated materials with unique properties. nih.govresearchgate.netrsc.org

Exploration in Energy Storage and Conversion Systems

The redox properties of dinitrosoarenes make them potential candidates for use in energy storage and conversion systems, such as batteries and solar cells. In the context of batteries, the reversible redox chemistry of the dinitroso group could be utilized for charge storage. Organic electrode materials are being actively investigated as alternatives to traditional inorganic materials due to their potential for sustainability and tunability. mdpi.com Azo compounds, which are structurally related to the dimeric form of nitrosoarenes, have been explored as active materials for energy storage systems. nih.gov

While specific research on this compound in energy storage is limited, the principles derived from related organic redox-active materials suggest its potential. The fluorine substituent could enhance the electrochemical stability and performance of the material. For instance, fluorinated graphene has shown tunable electrochemical properties for use in primary lithium batteries. rsc.org

In the area of energy conversion, particularly in the context of solar cells, photo-active organic molecules play a crucial role. The ability of dinitrosoarenes to absorb light and undergo electronic transitions could potentially be harnessed for light-harvesting applications. Further research is needed to fully explore the potential of this compound and related compounds in these advanced applications.

The table below summarizes the potential applications of this compound in materials science.

| Application Area | Relevant Property | Potential Function |

| Photochromic Materials | Light-induced monomer-dimer equilibrium shifts or photochemical reactions. | Smart windows, optical data storage. |

| Electrochromic Devices | Reversible redox chemistry of the dinitroso groups. | Color-changing displays, smart glass. |

| Organic Batteries | Reversible reduction and oxidation of the dinitroso functionality. | Active material in cathodes or anodes. |

| Solar Energy Conversion | Light absorption and electronic excitation. | Photosensitizer in dye-sensitized solar cells. |

Q & A

Q. What are the established synthetic routes for 4-Fluoro-1,2-dinitrosobenzene, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis can be adapted from analogous nitrosobenzene derivatives. For example, photolysis of benzofurazan 1-oxide or 2-nitrophenyl azide in inert matrices (e.g., argon at 14 K) generates 1,2-dinitrosobenzene . Fluorination may require introducing fluorine precursors (e.g., fluorinated amines or halides) during synthesis. Thermal stability during synthesis must be monitored via differential scanning calorimetry (DSC), as nitroso compounds are prone to decomposition or isomerization (e.g., anti-1,2-dinitrosobenzene has a 50 kJ mol⁻¹ energy barrier) .

Q. How can spectroscopic techniques (IR, UV-Vis) characterize this compound, and what are key spectral markers?

- Methodological Answer : Matrix-isolation IR and UV spectroscopy are critical. For 1,2-dinitrosobenzene, characteristic N=O stretching vibrations (~1500–1600 cm⁻¹) and UV absorptions (~300–400 nm) are observed . Fluorine substitution alters electron density, shifting these bands. Compare with fluorinated analogs like 1-fluoro-2,4-dinitrobenzene (FDNB), where fluorine’s electron-withdrawing effect reduces conjugation .

Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Nitroso compounds often decompose via retro-Diels-Alder reactions or isomerize to furoxans (e.g., benzofuroxan formation from 1,2-dinitrosobenzene) . Fluorine may stabilize intermediates by lowering activation energy, as seen in fluorinated epoxy hardeners .

Advanced Research Questions

Q. How does fluorination at the 4-position affect the redox behavior of 1,2-dinitrosobenzene in flow battery applications?

- Methodological Answer : Fluorine enhances electron deficiency, potentially improving redox activity. Test via cyclic voltammetry in non-aqueous electrolytes (e.g., acetonitrile). Compare with fluorinated Schiff base complexes (e.g., Co or Cu salen-type complexes), which show enhanced conductivity in flow batteries . Fluorinated nitroso groups may act as redox-active ligands, similar to fluorinated phenazines in dye-sensitized systems .

Q. What experimental strategies resolve contradictions in the oxidation behavior of fluorinated nitrosoarenes?

- Methodological Answer : Conflicting reports on oxidation (e.g., peroxytrifluoroacetic acid oxidizing o-dinitrosobenzene but not 3-nitro derivatives ) require systematic variation of substituents. Use isotopic labeling (e.g., ¹⁵N) to track reaction pathways . For this compound, assess steric vs. electronic effects by comparing fluorinated vs. chlorinated analogs .

Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?

- Methodological Answer : Employ density functional theory (DFT) to calculate ligand-metal binding energies. Fluorine’s electronegativity increases Lewis acidity at nitroso groups, favoring coordination with metals like Co or Ni. Compare with crystallographic data from fluorinated salen complexes . Validate predictions via X-ray diffraction of synthesized metal complexes.

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.